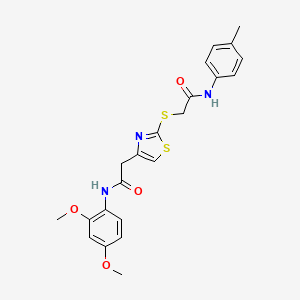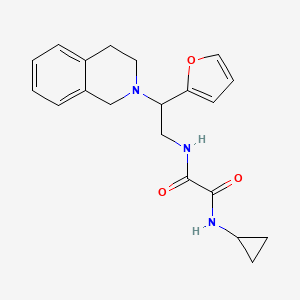![molecular formula C18H17FN4O2 B2950478 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone CAS No. 2380078-74-8](/img/structure/B2950478.png)
1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone, also known as FLI-06, is a small molecule compound that has been identified as a potential therapeutic agent for various diseases. It is a synthetic compound that was first discovered in 2010 by researchers at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting the activity of CK2, 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone may have potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2, which may have downstream effects on various cellular processes. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been extensively studied, and its properties and potential applications are well understood. However, 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone also has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone. One potential direction is the further study of its potential therapeutic applications in various diseases. Another potential direction is the development of more potent and selective CK2 inhibitors based on the structure of 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone. Additionally, the development of new synthetic methods for the preparation of 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone and its analogs may also be an area of future research.
Métodos De Síntesis
The synthesis of 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzofuran with 2-chloroacetyl chloride in the presence of a base to form 2-(2-chloroacetyl)benzofuran. This intermediate is then reacted with 5-fluoro-6-methylpyrimidin-4-amine in the presence of a coupling agent to form the key intermediate, 1-(2-benzofuranyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a base to form the final product, 1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of research. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It has also been studied for its potential use as a tool compound in chemical biology research.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-16(19)17(21-11-20-12)22-6-8-23(9-7-22)18(24)15-10-13-4-2-3-5-14(13)25-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFRXZXLJKBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E,4E)-5-(Dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate](/img/structure/B2950399.png)
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)

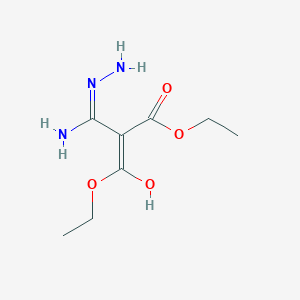
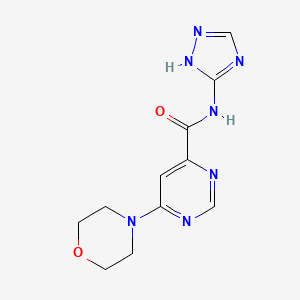

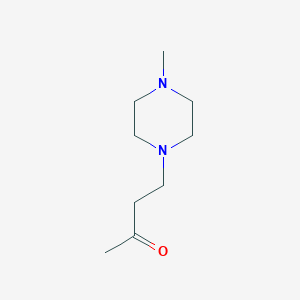


![2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide](/img/structure/B2950413.png)

